molecular formula C17H13BrN4OS2 B10907397 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide

Cat. No.: B10907397
M. Wt: 433.3 g/mol
InChI Key: CIWNDZVIXDPOGX-UFFVCSGVSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated thiophene ring, a pyrimidinylsulfanyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, 5-bromo-2-thiophenecarboxaldehyde. This intermediate is then reacted with 4-[(2-pyrimidinylsulfanyl)methyl]benzohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its structural features may contribute to the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The molecular pathways involved can vary but often include interactions with key amino acid residues in the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE include:

  • N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

What sets N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE apart is its combination of a brominated thiophene ring and a pyrimidinylsulfanyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in fields requiring specific molecular interactions and transformations.

Properties

Molecular Formula

C17H13BrN4OS2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C17H13BrN4OS2/c18-15-7-6-14(25-15)10-21-22-16(23)13-4-2-12(3-5-13)11-24-17-19-8-1-9-20-17/h1-10H,11H2,(H,22,23)/b21-10+

InChI Key

CIWNDZVIXDPOGX-UFFVCSGVSA-N

Isomeric SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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